1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine is a compound that belongs to the piperazine family, known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of an acetyl group, an ethoxynaphthyl group, and a sulfonyl group attached to a piperazine ring. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
- 1-Acetyl-4-[(4-hydroxyphenyl)piperazine]
- 1-Acetyl-4-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
Comparison: Compared to similar compounds, 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine is unique due to its specific ethoxynaphthyl and sulfonyl groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for unique interactions with molecular targets, potentially leading to different therapeutic and industrial applications.
Properties
IUPAC Name |
1-[4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-8-9-18(16-7-5-4-6-15(16)17)25(22,23)20-12-10-19(11-13-20)14(2)21/h4-9H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUUCGWQSRXNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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